molecular formula C6H6N4 B493262 3-(Methylamino)pyrazine-2-carbonitrile CAS No. 63352-06-7

3-(Methylamino)pyrazine-2-carbonitrile

Cat. No.: B493262
CAS No.: 63352-06-7
M. Wt: 134.14g/mol
InChI Key: UZALWJYZYLTEMI-UHFFFAOYSA-N
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Description

Significance of Pyrazine (B50134) Scaffolds in Contemporary Organic Synthesis

Pyrazine scaffolds are fundamental building blocks in modern organic chemistry due to their prevalence in natural products and their wide range of applications. tandfonline.comresearchgate.netresearchgate.net As a class of N-heterocycles, pyrazines are integral to the synthesis of bioactive molecules, functional materials, and catalysts. tandfonline.comresearchgate.net The two nitrogen atoms in the ring can act as electron acceptors and form hydrogen bonds, which enhances the binding capabilities of pyrazine-containing molecules to biological targets. nih.gov

The pyrazine ring is a key component in numerous compounds with diverse pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant properties. nih.govtandfonline.comresearchgate.net In synthetic chemistry, the pyrazine framework is versatile and can be modified through various reactions, such as coupling reactions (e.g., Suzuki, Buchwald-Hartwig), to create complex molecular architectures. tandfonline.comresearchgate.net This versatility has made pyrazine derivatives a focus for the development of new pharmaceuticals and advanced materials. tandfonline.comresearchgate.net

FieldSignificance of Pyrazine Scaffolds
Medicinal Chemistry Core structure in compounds with anticancer, antibacterial, and anti-inflammatory activity. tandfonline.comresearchgate.net
Organic Synthesis Versatile framework for building complex molecules and serves as a key precursor in various synthetic pathways. researchgate.netmdpi.com
Materials Science Used in the development of functional organic materials, such as those for electronics and solar cells. tandfonline.comresearchgate.net
Catalysis Forms part of ligands used in various catalytic reactions. tandfonline.comresearchgate.net

Structural Characteristics and Chemical Importance of Pyrazine Carbonitrile Derivatives

The chemical importance of pyrazine carbonitriles is notable in medicinal chemistry. For instance, certain pyrazine-2-carbonitrile analogs have been investigated as selective enzyme inhibitors. nih.gov The nitrile moiety can participate in crucial binding interactions with biological targets. The reactivity of the nitrile group also allows for its conversion into other functional groups, such as carboxylic acids or amines, providing a synthetic handle for further molecular elaboration. The partial hydrolysis of a nitrile group to an amide, for example, is a key step in the synthesis of certain pyrazinamide (B1679903) derivatives from a pyrazine carbonitrile precursor. mdpi.com In the specific case of 3-(methylamino)pyrazine-2-carbonitrile, the interplay between the electron-donating methylamino group and the electron-withdrawing nitrile group creates a unique electronic environment that dictates its chemical behavior and potential applications. smolecule.com

Current Research Landscape and Future Prospects for the Compound

Current research on this compound highlights its role as a versatile chemical intermediate and its potential in various scientific fields. smolecule.com Several synthetic routes have been established for its preparation, including the aminodehalogenation of halogenated pyrazines with methylamine (B109427) and the selective substitution of one nitrile group in pyrazine-2,3-dicarbonitrile (B77751). smolecule.com

The applications for this compound are diverse and actively being explored:

Chemical Synthesis : It serves as a precursor for the synthesis of more complex heterocyclic compounds. smolecule.com

Pharmaceutical Development : Research is ongoing to evaluate its potential as an active pharmaceutical ingredient, stemming from its inherent biological activities. smolecule.com Studies have indicated that it can inhibit key enzymes in bacterial metabolic pathways, suggesting a potential for antimicrobial therapies. smolecule.com

Material Science : The compound is being utilized in the development of novel materials. smolecule.com

The future prospects for this compound are linked to a deeper exploration of its biological activities and its utility as a building block in synthetic chemistry. Further research is needed to fully understand its interactions at a molecular level, which could lead to the design of new therapeutic agents or functional materials. smolecule.com Its distinct structural features make it a promising candidate for further investigation in drug discovery and materials science programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(methylamino)pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-8-6-5(4-7)9-2-3-10-6/h2-3H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZALWJYZYLTEMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CN=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63352-06-7
Record name 3-(methylamino)pyrazine-2-carbonitrile
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Synthetic Methodologies for 3 Methylamino Pyrazine 2 Carbonitrile and Its Chemical Analogues

Conventional Synthetic Approaches

Conventional synthetic strategies for 3-(methylamino)pyrazine-2-carbonitrile and its analogues primarily rely on the functionalization of pre-existing pyrazine (B50134) rings. These methods, while established, often involve multi-step processes and varying reaction conditions.

Synthesis via Reactions of Pyrazine-2,3-dicarbonitrile (B77751)

The direct synthesis of this compound can be envisioned through the nucleophilic aromatic substitution of one of the nitrile groups in pyrazine-2,3-dicarbonitrile with methylamine (B109427). However, the literature more prominently features reactions of pyrazine-2,3-dicarbonitrile with other nucleophiles and radicals. For instance, amidoalkylation of pyrazine-2,3-dicarbonitrile using N-alkanoylanilinoalkyl radicals has been reported to yield mono- and disubstituted products. This suggests that the pyrazine-2,3-dicarbonitrile core is susceptible to nucleophilic attack, although specific conditions for direct reaction with methylamine to selectively yield the desired monosubstituted product require careful optimization to control reactivity and prevent disubstitution.

Aminodehalogenation Strategies Employing Halogenated Pyrazine Precursors

A more common and well-documented approach for the synthesis of this compound and its analogues is the aminodehalogenation of a halogenated pyrazine precursor. 3-Chloropyrazine-2-carbonitrile (B110518) is a key starting material in this strategy. The electron-withdrawing nature of the nitrile group and the pyrazine nitrogens activates the chlorine atom for nucleophilic aromatic substitution.

The reaction involves treating 3-chloropyrazine-2-carbonitrile with methylamine or other primary amines. This substitution reaction is typically carried out in a suitable solvent and may be facilitated by a base to neutralize the hydrogen chloride generated during the reaction. science.gov The versatility of this method allows for the synthesis of a wide array of 3-(substituted-amino)pyrazine-2-carbonitriles by simply varying the amine nucleophile. For example, various substituted benzylamines have been successfully reacted with 3-chloropyrazine-2-carboxamide (B1267238), a related precursor, to yield a series of 3-benzylaminopyrazine-2-carboxamides. mdpi.comresearchgate.net

Table 1: Examples of Aminodehalogenation Reactions
Halogenated PrecursorAmineProductReference
3-Chloropyrazine-2-carbonitrileMethylamineThis compound uni.lu
3-Chloropyrazine-2-carboxamideBenzylamine3-(Benzylamino)pyrazine-2-carboxamide mdpi.com
3-Chloropyrazine-2-carboxamide4-Methylbenzylamine3-((4-Methylbenzyl)amino)pyrazine-2-carboxamide mdpi.com

Derivations from 3-Aminopyrazine-2-carboxamide and Related Intermediates

Another synthetic route involves the modification of functional groups on the pyrazine ring, starting from readily available precursors like 3-aminopyrazine-2-carboxylic acid or its amide derivative, 3-aminopyrazine-2-carboxamide. For instance, 3-aminopyrazine-2-carboxylic acid can be converted to its corresponding ester, which can then undergo amidation with methylamine to yield 3-(methylamino)pyrazine-2-carboxamide (B13122787). nih.gov Subsequent dehydration of the amide group would furnish the target nitrile, this compound.

A study detailed the synthesis of N-substituted 3-aminopyrazine-2-carboxamides from 3-aminopyrazine-2-carboxylic acid. nih.gov The process involved either an initial esterification followed by aminolysis or direct coupling of the carboxylic acid with an amine using a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov These carboxamide derivatives serve as important intermediates and analogues in their own right.

Accelerated Synthesis Techniques

To improve the efficiency of these synthetic processes, accelerated techniques, particularly microwave-assisted synthesis, have been increasingly adopted.

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave irradiation has been shown to significantly reduce reaction times and, in many cases, improve product yields for the synthesis of pyrazine derivatives. researchgate.net The aminodehalogenation of 3-chloropyrazine-2-carboxamide with various amines, for instance, has been successfully performed under microwave conditions. mdpi.comresearchgate.net This method offers a rapid and efficient way to generate libraries of substituted pyrazine compounds.

Studies have demonstrated that microwave-assisted synthesis can be applied to various steps in the synthetic sequence, including the initial multicomponent reactions to form the heterocyclic core and subsequent cross-coupling reactions for further derivatization. uni.lu The use of microwave heating has been shown to be superior to conventional heating methods in terms of both speed and efficiency for the synthesis of related heterocyclic systems. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Pyrazinamide (B1679903) Derivative
ReactionMethodTemperature (°C)TimeYield (%)Reference
AminodehalogenationConventionalRefluxSeveral hoursModerate mdpi.com
AminodehalogenationMicrowave130-15010-20 minHigh uni.lu

Chemical Derivatization and Analogue Preparation Strategies

The preparation of chemical analogues of this compound can be achieved through several strategies. One primary method involves utilizing the diverse range of commercially available or synthetically accessible primary amines in the aminodehalogenation reaction with 3-chloropyrazine-2-carbonitrile. This allows for the introduction of various alkyl, aryl, and heterocyclic moieties at the 3-position of the pyrazine ring.

Furthermore, the functional groups on the this compound molecule itself can serve as handles for further derivatization. For example, the methylamino group could potentially undergo N-alkylation or N-acylation to introduce further diversity. Additionally, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an aminomethyl group, opening up further avenues for creating a wide range of analogues. The synthesis of various pyrazine derivatives through such derivatization strategies has been documented, showcasing the versatility of the pyrazine core for chemical modification.

N-Alkylation and N-Substitution Reactions on the Amino Moiety

The introduction of a methyl group onto the amino moiety of a 3-aminopyrazine-2-carbonitrile (B1269731) precursor is a critical step in the synthesis of the target compound. This transformation is typically achieved through nucleophilic substitution reactions, where a suitable pyrazine precursor bearing a leaving group at the 3-position is reacted with methylamine.

A common strategy involves the use of a 3-halopyrazine-2-carbonitrile intermediate. For instance, 3-chloropyrazine-2-carbonitrile can serve as an effective substrate for nucleophilic aromatic substitution. The reaction with methylamine, often in a suitable solvent and potentially in the presence of a base to neutralize the hydrogen halide formed, leads to the desired this compound. This approach is analogous to the well-established synthesis of N-substituted 3-aminopyrazine-2-carboxamides, where 3-chloropyrazine-2-carboxamide is reacted with various amines to furnish the corresponding N-substituted products. nih.govchemicalbook.com

The synthesis of related N-substituted 3-aminopyrazine-2-carboxamides has been extensively studied, providing valuable insights into the conditions required for these transformations. rsc.orgrsc.org For example, the aminodehalogenation of 3-chloropyrazine-2-carboxamide with a range of benzylamines has been successfully carried out to produce a series of 3-benzylaminopyrazine-2-carboxamides. nih.gov These reactions highlight the feasibility of displacing a halogen at the 3-position of the pyrazine ring with an amine nucleophile.

Furthermore, the synthesis of N-methylpyrazine-2,3-diamine has been reported via the reaction of 2-amino-3-bromopyrazine (B41547) with methylamine under microwave irradiation in the presence of a copper(II) sulfate (B86663) catalyst. While this reaction leads to a diamine, it demonstrates a successful N-methylation on the pyrazine ring.

Detailed research findings on analogous N-alkylation reactions are presented in the table below:

PrecursorReagentProductReference
3-Chloropyrazine-2-carboxamideSubstituted Benzylamines3-(Benzylamino)pyrazine-2-carboxamides nih.gov
3-Aminopyrazine-2-carboxylic acidVarious Amines (via CDI activation)N-Substituted 3-aminopyrazine-2-carboxamides rsc.org

Regioselective Modifications and Substitutions on the Pyrazine Core

The regioselective functionalization of the pyrazine core is paramount for the synthesis of specifically substituted derivatives like this compound. The ability to introduce substituents at defined positions on the pyrazine ring allows for the creation of a diverse range of analogues and is crucial for establishing structure-activity relationships in medicinal chemistry.

A key regioselective modification is the halogenation of the pyrazine ring, which installs a versatile handle for subsequent cross-coupling or nucleophilic substitution reactions. For instance, the direct chlorination of pyrazine-2-carbonitrile can be achieved using reagents like sulfuryl chloride in the presence of a catalyst, leading to the formation of 3-chloropyrazine-2-carbonitrile. chemicalbook.com The position of halogenation is influenced by the electronic nature of the substituents already present on the pyrazine ring.

The synthesis of favipiravir (B1662787) (T-705), a well-known antiviral agent, and its analogues often involves the regioselective halogenation of a pyrazine precursor. nih.govrsc.orgnih.govresearchgate.net For example, the synthesis of favipiravir can start from ethyl 3-hydroxypyrazine-2-carboxylate, which is then halogenated at the 6-position. rsc.org This highlights the ability to selectively functionalize the pyrazine ring even in the presence of multiple substituents.

Furthermore, methods for the regioselective preparation of 5-chloropyrazine-2-carbonitrile (B1357153) from pyrazine-2-carboxamide have been developed, showcasing that different positions on the pyrazine ring can be targeted depending on the starting material and reaction conditions. eurekaselect.com The regioselective C-H halogenation of related nitrogen-containing heterocycles, such as pyrazolo[1,5-a]pyrimidines, using hypervalent iodine(III) reagents has also been reported, offering a mild and efficient method for introducing halogens at specific positions. nih.govrsc.org

The table below summarizes key regioselective modifications on the pyrazine core:

Starting MaterialReagent/ConditionProductReference
Pyrazine-2-carbonitrileSulfuryl chloride, Toluene/DMF3-Chloropyrazine-2-carbonitrile chemicalbook.com
Ethyl 3-hydroxypyrazine-2-carboxylateElectrophilic halogenating agent6-Halo-3-hydroxypyrazine-2-carboxylate rsc.org
Pyrazine-2-carboxamideN/A (specific method)5-Chloropyrazine-2-carbonitrile eurekaselect.com

Synthesis of Chemically Related Pyrazine Carbonitrile Architectures

The synthesis of a variety of pyrazine carbonitrile architectures is of significant interest due to their potential biological activities. The synthetic strategies employed often involve the construction of the pyrazine ring from acyclic precursors or the modification of pre-existing pyrazine systems.

One notable class of related compounds is the favipiravir analogues. The synthesis of these compounds often involves the manipulation of functional groups on the pyrazine ring, including the carboxamide and hydroxyl groups, as well as substitution at various positions. nih.govnih.govresearchgate.net For instance, the synthesis of favipiravir itself has been achieved through multiple routes, often starting from substituted pyrazine-2-carboxylates or pyrazine-2-carboxamides. rsc.org

The synthesis of pyrazine derivatives can also be achieved through cyclization reactions. For example, substituted pyrazines can be prepared from N-allyl malonamides through a sequence involving diazidation followed by thermal or copper-mediated cyclization. This method provides access to pyrazines with ester and hydroxy groups at the 2- and 3-positions, respectively.

The versatility of the cyano group on the pyrazine ring allows for its conversion into other functional groups, further expanding the range of accessible architectures. For example, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions.

The table below provides examples of the synthesis of related pyrazine architectures:

Synthetic ApproachKey PrecursorsResulting ArchitectureReference
Modification of FavipiravirFavipiravirAcyclic nucleotide analogues of favipiravir nih.gov
Halogenation and AmidationEthyl 3-hydroxypyrazine-2-carboxylateFavipiravir and its halogenated analogues rsc.org
CyclizationN-allyl malonamides2-Ester-3-hydroxypyrazinesN/A

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural analysis of 3-(Methylamino)pyrazine-2-carbonitrile, offering precise information about the hydrogen and carbon skeletal framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within the this compound molecule. The chemical shifts, splitting patterns, and integration of the signals are key to its structural confirmation.

A typical ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the methyl protons and the aromatic protons on the pyrazine (B50134) ring. The methyl group (CH₃) attached to the nitrogen atom typically appears as a singlet, due to the absence of adjacent protons, with a chemical shift value influenced by the electronic environment. The protons on the pyrazine ring will show characteristic chemical shifts and coupling patterns depending on their position relative to the nitrogen atoms and the substituent groups. For instance, in a related compound, 2-methylpyrazine, the methyl protons appear as a singlet, and the pyrazine protons show distinct signals in the aromatic region. chemicalbook.com

Table 1: Representative ¹H NMR Spectral Data for Pyrazine Derivatives

CompoundSolventChemical Shift (δ) ppmMultiplicityAssignment
3,5-Dimethylpyrazine-2-carboxylic acid nih.govCDCl₃8.64sPyrazine-H
2.97sCH₃
2.62sCH₃
(3,6-Dimethylpyrazine-2-yl-)methyl-O-β-D-glucuronide nih.govD₂O8.36sPyrazine-H
5.05-4.96mCH₂
2.60sCH₃
2.54sCH₃

This table presents data for related pyrazine compounds to illustrate typical chemical shifts. Specific data for this compound may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound.

The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon of the nitrile group (-C≡N) will have a characteristic chemical shift in the range of 115-125 ppm. The carbon atoms of the pyrazine ring will appear in the aromatic region, with their specific chemical shifts influenced by the nitrogen atoms and the methylamino and cyano substituents. The methyl carbon will resonate at a higher field (lower ppm value). For example, in 3,5-dimethylpyrazine-2-carboxylic acid, the pyrazine ring carbons appear between 138.0 and 154.7 ppm, while the methyl carbons are observed at 21.4 and 23.6 ppm. nih.gov

Table 2: Representative ¹³C NMR Spectral Data for Pyrazine Derivatives

CompoundSolventChemical Shift (δ) ppmAssignment
3,5-Dimethylpyrazine-2-carboxylic acid nih.govCDCl₃164.2C=O
154.7, 150.2, 148.8, 138.0Pyrazine Ring Carbons
23.6, 21.4CH₃
(3,5-Dimethylpyrazine-2-yl-)methyl-sulfate nih.govD₂O153.3, 150.1, 149.0, 140.1Pyrazine Ring Carbons
68.1CH₂
20.2, 18.5CH₃

This table illustrates typical ¹³C NMR chemical shifts for related pyrazine structures. Precise values for this compound will be specific to its structure.

Application of Two-Dimensional (2D) NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals of this compound.

A COSY spectrum would reveal correlations between coupled protons, helping to confirm the connectivity of the protons on the pyrazine ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments. These techniques are crucial for complex molecules where simple 1D spectra may be ambiguous. researchgate.net

Investigation of Tautomeric Equilibria using NMR Spectroscopy

NMR spectroscopy is a powerful tool for investigating the potential tautomeric equilibria in molecules like this compound. Tautomers are isomers that readily interconvert, and their presence can be detected by NMR.

For this compound, one could investigate the possibility of amino-imino tautomerism. The equilibrium between these forms can be influenced by factors such as solvent polarity and temperature. researchgate.net By acquiring NMR spectra in different solvents (e.g., CDCl₃, DMSO-d₆) and at various temperatures, it is possible to observe changes in the chemical shifts and coupling constants, which can indicate a shift in the tautomeric equilibrium. researchgate.netrsc.org For instance, the observation of separate sets of signals for each tautomer or an averaged signal can provide information on the rate of interconversion. rsc.org The populations of each tautomer can sometimes be determined from the integration of their respective signals or through analysis of coupling constants. rsc.org

Vibrational Spectroscopy: Infrared (IR) and Fourier Transform Infrared (FT-IR) Studies

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds.

The IR spectrum of this compound will show characteristic absorption bands. A sharp, strong band around 2220-2260 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. The N-H stretching vibration of the secondary amine will typically appear as a medium to weak band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl group and the aromatic pyrazine ring will be observed around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazine ring will give rise to absorptions in the 1400-1600 cm⁻¹ region. jconsortium.comresearchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Nitrile (C≡N)Stretching2220 - 2260
Secondary Amine (N-H)Stretching3300 - 3500
Methyl (C-H)Stretching2850 - 2960
Aromatic (C-H)Stretching3000 - 3100
Pyrazine Ring (C=N, C=C)Stretching1400 - 1600

This table provides expected ranges for the main functional groups.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The pyrazine ring, being an aromatic system, will exhibit strong π → π* transitions at shorter wavelengths (typically below 300 nm). The presence of the nitrogen lone pairs and the nitrile group can give rise to weaker n → π* transitions at longer wavelengths. montana.edumasterorganicchemistry.com The solvent can influence the position of these absorption maxima; polar solvents can cause a blue shift (to shorter wavelengths) for n → π* transitions and a red shift (to longer wavelengths) for π → π* transitions. montana.edu The insertion of benzene (B151609) rings into a related tetrapyrazinoporphyrazine system has been shown to cause a bathochromic shift (red shift) of the Q-band. researchgate.net

Table 4: Expected UV-Vis Absorption Maxima for this compound

Transition TypeExpected Wavelength Range (nm)
π → π< 300
n → π> 300

This table gives general expected ranges; actual values will be specific to the compound and solvent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, with a molecular formula of C₆H₆N₄, the nominal molecular weight is 134.14 g/mol . MS provides not only the molecular weight but also structural information through the analysis of fragmentation patterns.

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV). This process imparts significant energy to the molecule, leading to extensive fragmentation. The resulting mass spectrum displays a molecular ion (M⁺˙) peak and a series of fragment ion peaks that form a characteristic fingerprint of the compound.

Interactive Table 1: Plausible EI-MS Fragmentation of this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonFormula of Lost Neutral
134[C₆H₆N₄]⁺˙ (Molecular Ion)-
119[C₅H₃N₄]⁺•CH₃
107[C₅H₅N₂]⁺HCN
80[C₄H₄N₂]⁺˙ (Pyrazine radical cation)C₂H₂N₂
53[C₃H₃N]⁺C₃H₃N₃

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules. It typically generates protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺ or potassium [M+K]⁺, with minimal fragmentation. This makes it an excellent method for accurately determining the molecular weight of the parent compound. nih.gov For this compound, ESI-MS in positive ion mode would be expected to produce several common adducts. The technique is sensitive and can be coupled with liquid chromatography (LC-ESI-MS) for the analysis of complex mixtures. researchgate.netnih.gov

Interactive Table 2: Predicted ESI-MS Adducts for this compound

Adduct TypeChemical FormulaPredicted m/z
[M+H]⁺[C₆H₇N₄]⁺135.06653
[M+Na]⁺[C₆H₆N₄Na]⁺157.04847
[M+K]⁺[C₆H₆N₄K]⁺173.02241
[M+NH₄]⁺[C₆H₁₀N₅]⁺152.09307

Elemental Composition Determination via Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. elementar.com This method is crucial for verifying the empirical formula of a newly synthesized substance and confirming its purity. The analysis is typically performed using a combustion method where the sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, N₂) are quantitatively measured. elementar.com

For this compound, the molecular formula is C₆H₆N₄. Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and nitrogen (14.007 u), the theoretical elemental composition can be calculated. man.ac.ukchemcollective.orgdavidson.eduillinois.edu

Interactive Table 3: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight (u)Atoms in FormulaTotal Mass (u)Mass Percentage (%)
CarbonC12.011672.06653.76%
HydrogenH1.00866.0484.51%
NitrogenN14.007456.02841.78%
Total 134.142 100.00%

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are indispensable for the separation, isolation, and purification of this compound from starting materials, by-products, and other impurities generated during its synthesis.

Flash column chromatography is a preparative liquid chromatography technique that utilizes moderate pressure to accelerate the separation process, making it faster than traditional gravity-fed column chromatography. chromtech.comphenomenex.com It is the standard method for purifying multigram quantities of organic compounds in a research setting. jasco.hurochester.edu For the isolation of pyrazine derivatives like this compound, silica (B1680970) gel is commonly used as the stationary phase. jasco.hu The mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). jasco.hu The polarity of the eluent is optimized to achieve an ideal retention factor (Rf) of approximately 0.3 on a TLC plate, ensuring efficient separation of the desired compound from impurities. rochester.edu For nitrogen-containing basic compounds, a small amount of a base like triethylamine (B128534) (0.1-1%) may be added to the solvent system to prevent peak tailing and improve separation. rochester.edu

Thin-layer chromatography (TLC) is a simple, rapid, and versatile analytical technique used extensively in synthetic organic chemistry. nih.gov Its primary application is to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product. researchgate.netthieme.deukessays.com A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel on a glass or aluminum backing). The plate is then developed in a chamber containing a suitable solvent system. Different compounds in the mixture travel up the plate at different rates depending on their polarity, resulting in distinct spots. ukessays.com By comparing the spots of the reaction mixture to those of the starting materials, a chemist can quickly assess the reaction's status and determine when it is complete. researchgate.net This allows for the optimization of reaction times and provides the necessary information for planning the subsequent purification steps, such as flash column chromatography. ukessays.com

Application of Ion Exchange Chromatography

Ion exchange chromatography is a powerful technique for the separation and purification of ionic compounds, including metal complexes derived from ligands like this compound. The principle of this method relies on the reversible exchange of ions between a liquid phase (the mobile phase) and a solid, insoluble material (the stationary phase or resin). This technique is particularly useful for separating mixtures of coordination compounds based on their charge.

In a typical application relevant to pyrazine-based coordination chemistry, a cation-exchange resin, such as Dowex 50W-X8, can be utilized. pdx.edu When a solution containing a mixture of cationic metal complexes is passed through a column packed with this resin, the positively charged complexes displace the resin's counter-ions (often H⁺) and bind to the stationary phase.

The separation of the bound complexes is then achieved by elution with a suitable electrolyte solution, such as hydrochloric acid (HCl). pdx.edu By gradually increasing the concentration of the eluent, the bound complexes can be selectively displaced from the resin. Complexes with a lower positive charge will be eluted first with a lower concentration of HCl, while complexes with a higher positive charge will require a higher acid concentration to be displaced and eluted from the column. pdx.edu

For instance, a study on the separation of cobalt complexes demonstrated that different isomers and aquated forms of cationic complexes could be successfully separated using this method. pdx.edu The constituents of a reaction mixture were separated on a Dowex 50W-X8 resin column by eluting with progressively stronger HCl solutions (0.5 M to 3 M). pdx.edu This methodology allows for the isolation of individual complex species from a reaction mixture, which is a critical step for their subsequent characterization and identification. Although not specifically documented for this compound, this established technique is directly applicable to the separation of its potential cationic coordination compounds.

Molar Conductivity and Magnetic Susceptibility Measurements for Coordination Chemistry (if applicable to derivatives)

When this compound or its derivatives act as ligands in coordination chemistry, they form metal complexes whose electrolytic nature and magnetic properties provide deep insights into their structure and bonding.

Molar Conductivity

The magnitude of the molar conductivity value is indicative of the electrolytic nature of the complex. By comparing the experimental value with known ranges for different electrolyte types in a given solvent (e.g., DMSO, DMF, or MeOH), one can infer the charge of the complex ion and how many counter-ions reside outside the coordination sphere. libretexts.orgresearchgate.net

For example, Ru(III) complexes with pyrazine derivatives, including 2-amino-5-bromo-3-(methylamino)pyrazine (a related compound), have been characterized using conductivity measurements to confirm their structures. scispace.comrsc.org

Table 1: Interpretation of Molar Conductivity Data for Metal Complexes

Molar Conductivity (Λ_M_) in DMSO (S·cm²·mol⁻¹) Electrolyte Type Interpretation Source(s)
< 20-30 Non-electrolyte The complex is neutral; anions are coordinated to the metal ion. researchgate.net
32-68 1:1 electrolyte The complex dissociates into one cation and one anion. researchgate.net

Note: These ranges are approximate and can vary slightly with the specific solvent and complex.

Magnetic Susceptibility

Magnetic susceptibility measurements provide crucial information about the electronic structure of the central metal ion in a coordination complex, specifically the number of unpaired electrons. This data helps in determining the oxidation state and spin state of the metal, and it can reveal the nature of magnetic interactions between adjacent metal centers in polynuclear or polymeric complexes. nih.gov

In coordination solids formed with pyrazine ligands, magnetic susceptibility can vary significantly depending on the metal ion and the resulting electronic structure. nih.gov Measurements of magnetic susceptibility as a function of temperature (χ vs. T) can distinguish between different magnetic behaviors:

Paramagnetism: Occurs in complexes with unpaired electrons. For simple paramagnetic materials, the magnetic susceptibility is inversely proportional to temperature (Curie's Law).

Antiferromagnetism: Characterized by the coupling of unpaired electron spins on adjacent metal ions in an anti-parallel fashion. This leads to a decrease in the total magnetic moment and is often identified by a broad maximum in the χ vs. T plot. nih.gov For example, the coordination solid VCl₂(pyrazine)₂ exhibits a broad maximum in its magnetic susceptibility around 250 K, which is indicative of significant antiferromagnetic interactions between adjacent V(II) spins. nih.gov

Pauli Paramagnetism: A weak, temperature-independent paramagnetism observed in metallic substances, arising from the alignment of conduction electron spins with an applied magnetic field. The coordination solid TiCl₂(pyrazine)₂ displays this behavior, consistent with its nature as a correlated metal. nih.gov

Table 2: Magnetic and Conductive Properties of MCl₂(pyrazine)₂ Coordination Solids

Compound Metal Ion Magnetic Behavior Room-Temperature Conductivity (S·cm⁻¹) Electronic Ground State Source(s)
VCl₂(pyrazine)₂ V(II) Antiferromagnetic Insulator Insulator nih.gov

Structural Elucidation and Crystallographic Investigations

Single-Crystal X-ray Diffraction Analysis of 3-(Methylamino)pyrazine-2-carbonitrile and its Derivatives

A specific single-crystal X-ray diffraction analysis for this compound has not been found in the public domain. Such an analysis would be essential to determine its crystal system, space group, and the precise atomic coordinates within the unit cell.

Detailed Analysis of Molecular Geometry and Conformation in the Solid State

Without crystallographic data, a detailed analysis of the molecular geometry, including specific bond lengths, bond angles, and torsion angles for this compound, cannot be provided. This information is crucial for understanding the conformation of the methylamino group relative to the pyrazine (B50134) ring and the planarity of the molecule in the solid state.

Characterization of Intermolecular Interactions within Crystal Lattices

A definitive characterization of the intermolecular interactions, such as hydrogen bonding, π-π stacking, and other van der Waals forces that govern the crystal packing of this compound, is not possible. This analysis is contingent on the availability of its crystal structure.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used for its balance of accuracy and computational cost, making it a cornerstone for the theoretical analysis of organic molecules. Calculations would typically be performed using a specific functional, such as B3LYP or ωB97X-D, and a basis set like 6-311++G(d,p), to ensure reliable results.

Geometry Optimization and Energetic Landscape Exploration

The first step in a computational analysis is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground state geometry. By iteratively calculating forces on the atoms and adjusting their positions, the algorithm identifies a stable conformation on the potential energy surface. For 3-(Methylamino)pyrazine-2-carbonitrile, this would yield precise values for all bond lengths, bond angles, and dihedral angles.

Exploring the energetic landscape can also identify different conformers, such as those arising from the rotation around the C-N bond of the methylamino group, and determine their relative stabilities.

Illustrative Data Table for Optimized Geometry (Hypothetical) This table demonstrates the type of data that would be generated from a geometry optimization calculation. Specific values for this compound are not available in the cited literature.

Table 1: Selected Optimized Geometrical Parameters
Parameter Bond/Angle Value (Å or °)
Bond Length C2-C3 Calculated Value
C3-N(amino) Calculated Value
C2-C(nitrile) Calculated Value
C(nitrile)≡N(nitrile) Calculated Value
Bond Angle N1-C2-C3 Calculated Value
C2-C3-N(amino) Calculated Value

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital most likely to accept electrons, indicating its electrophilic character.

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more prone to electronic transitions and chemical reactions. Analysis of the spatial distribution of HOMO and LUMO densities would reveal the specific atoms or regions of this compound that are most likely to be involved in electron donation and acceptance.

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution on the molecule's surface using a color scale.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like nitrogen and oxygen.

Blue regions denote positive electrostatic potential, representing electron-deficient areas that are favorable for nucleophilic attack.

Green regions signify neutral or near-zero potential.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazine (B50134) ring and the nitrile group, identifying them as primary sites for electrophilic interaction. Positive potential might be observed on the hydrogen atom of the methylamino group.

Calculation of Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Based on the energies of the HOMO and LUMO, a set of global reactivity descriptors can be calculated to quantify a molecule's reactivity and stability. These descriptors provide a more quantitative understanding than FMO analysis alone. Key descriptors include:

Ionization Potential (I) : I ≈ -EHOMO

Electron Affinity (A) : A ≈ -ELUMO

Electronegativity (χ) : χ = (I + A) / 2

Chemical Hardness (η) : η = (I - A) / 2

Chemical Softness (S) : S = 1 / η

Electrophilicity Index (ω) : ω = μ² / (2η), where μ = -χ is the chemical potential.

High chemical hardness indicates high stability, while high softness suggests greater reactivity. The electrophilicity index measures a molecule's ability to accept electrons, with higher values indicating a stronger electrophile.

Illustrative Data Table for Global Reactivity Descriptors (Hypothetical) This table shows representative global reactivity descriptors. Specific values for this compound are not available in the cited literature.

Table 2: Calculated Global Reactivity Descriptors (in eV)
Parameter Symbol Value
HOMO Energy EHOMO Calculated Value
LUMO Energy ELUMO Calculated Value
Energy Gap ΔE Calculated Value
Electronegativity χ Calculated Value
Chemical Hardness η Calculated Value

Theoretical Prediction of Vibrational Frequencies and Spectroscopic Assignments

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By analyzing the normal modes of vibration, each calculated frequency can be assigned to a specific molecular motion, such as the stretching of a C-H bond or the bending of the pyrazine ring.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. To improve accuracy, they are typically multiplied by a scaling factor. Comparing the scaled theoretical spectrum with an experimental one allows for a definitive assignment of the observed spectral bands.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals.

Molecular Dynamics (MD) Simulations for Conformational Studies and Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD simulation studies exclusively focused on this compound are not extensively available in public research, the principles of this technique can be applied to understand its conformational landscape and dynamic properties.

The dynamic behavior of the molecule, including the flexibility of the methylamino and carbonitrile substituents, can be crucial for its biological activity. ijpsr.com Conformational analysis, often a component of MD studies, helps in identifying the low-energy conformations that are most likely to be biologically active. ijpsr.combohrium.comnih.gov For instance, the orientation of the methylamino and nitrile groups relative to the pyrazine ring can significantly affect how the molecule fits into a binding pocket of a protein. acs.org Such computational studies, when performed, would provide a foundational understanding of the structure-activity relationships of this compound. nih.gov

In Silico Prediction of Molecular Descriptors Relevant to Chemical Behavior

In silico prediction of molecular descriptors provides a rapid assessment of a compound's physicochemical properties, which are critical for its behavior in chemical and biological systems. Several key descriptors for this compound have been calculated and are available through databases such as PubChem. uni.lu These descriptors offer a glimpse into the molecule's likely characteristics.

DescriptorPredicted ValueSource
Molecular Formula C6H6N4PubChem uni.lu
Molecular Weight 134.14 g/mol PubChem uni.lu
XLogP3 0.6PubChem uni.lu
Hydrogen Bond Donor Count 1PubChem uni.lu
Hydrogen Bond Acceptor Count 4PubChem uni.lu
Rotatable Bond Count 1PubChem uni.lu
Topological Polar Surface Area (TPSA) 72.9 ŲPubChem uni.lu

Table 1: Predicted Molecular Descriptors for this compound

The Topological Polar Surface Area (TPSA) is a descriptor that correlates with a molecule's ability to permeate cell membranes. A TPSA of 72.9 Ų suggests that the molecule may have moderate cell permeability.

The LogP (logarithm of the partition coefficient between n-octanol and water), for which the predicted value (XLogP3) is 0.6, indicates the hydrophobicity of the molecule. uni.lu A value close to zero suggests a relatively balanced solubility between polar and non-polar environments.

The counts of hydrogen bond donors and acceptors (1 and 4, respectively) are crucial for understanding the molecule's potential to form hydrogen bonds with other molecules, including biological targets like enzymes and receptors. uni.lu The presence of both donor and acceptor sites suggests the capacity for specific and directed intermolecular interactions.

The number of rotatable bonds , which is one for this molecule, gives an indication of its conformational flexibility. A low number of rotatable bonds suggests a more rigid structure.

Quantum Chemical Calculation of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. While specific quantum chemical calculations for the NMR spectra of this compound are not readily found in the literature, the methodologies for such calculations are well-established. nih.govsmu.edu

The calculation of NMR chemical shifts typically involves optimizing the molecule's geometry at a certain level of theory (e.g., Density Functional Theory - DFT) and then using a method like the Gauge-Including Atomic Orbital (GIAO) method to predict the chemical shifts for each nucleus (e.g., ¹H, ¹³C, ¹⁵N). researchgate.netrsc.org These theoretical predictions can be invaluable for several reasons:

Structure Verification: Comparing calculated NMR spectra with experimentally obtained spectra can help confirm the chemical structure of a synthesized compound. imist.ma

Signal Assignment: In complex spectra, theoretical calculations can aid in the unambiguous assignment of signals to specific atoms within the molecule.

Understanding Substituent Effects: Quantum chemical calculations can systematically probe how the methylamino and carbonitrile substituents influence the electronic environment of the pyrazine ring, and thus the chemical shifts of the ring's protons and carbons.

For this compound, such calculations would predict the chemical shifts for the protons of the methyl group and the pyrazine ring, as well as for the various carbon and nitrogen atoms. Discrepancies between calculated and experimental shifts can also provide insights into solvent effects or the presence of different conformers in solution.

Chemical Reactivity and Transformation Mechanisms

Pyrazine (B50134) Ring Cyclization Reactions

The ortho-positioning of an amino group and a nitrile group on the pyrazine ring makes 3-(methylamino)pyrazine-2-carbonitrile a prime substrate for cyclization reactions, particularly in the synthesis of fused heterocyclic systems like pteridines.

Formation of Pteridine Derivatives from Pyrazine Intermediates

The synthesis of pteridines, which feature a pyrazine ring fused to a pyrimidine ring, is a well-established transformation for 3-aminopyrazine-2-carbonitrile (B1269731) derivatives. researchgate.net These reactions are crucial as the pteridine core is found in many biologically significant molecules.

One common strategy involves the conversion of the starting aminopyrazine into a more reactive intermediate. For instance, the related compound 3-aminopyrazine-2-carbonitrile can be reacted with triethyl orthoformate and acetic anhydride to form 3-ethoxymethyleneamino-pyrazine-2-carbonitrile. This intermediate can then be treated with ammonia to yield 4-aminopteridine. rsc.org A similar pathway can be envisioned for this compound.

Alternatively, reaction with formamidine acetate provides a direct route to the corresponding 4-aminopteridine. rsc.org More specifically for generating substituted pteridines, intermediates such as 3-(dimethylaminomethyleneamino)pyrazine-2-carbonitrile can be employed. This amidine, when treated with ammonium acetate or methylammonium acetate, cyclizes to form 4-amino- or 4-methylamino-pteridine, respectively. rsc.org This demonstrates a versatile method for introducing substituents onto the newly formed pyrimidine ring of the pteridine system.

Starting Material DerivativeReagent(s)ProductReference
3-Ethoxymethyleneamino-pyrazine-2-carbonitrileAmmonia4-Aminopteridine rsc.org
3-Aminopyrazine-2-carbonitrileFormamidine acetate4-Aminopteridine rsc.org
3-(Dimethylaminomethyleneamino)pyrazine-2-carbonitrileAmmonium acetate4-Aminopteridine rsc.org
3-(Dimethylaminomethyleneamino)pyrazine-2-carbonitrileMethylammonium acetate4-Methylaminopteridine rsc.org

Mechanistic Aspects of Heterocyclic Ring Annulation

The mechanism for the formation of the pteridine ring from a 3-aminopyrazine-2-carbonitrile precursor generally proceeds through a condensation and cyclization sequence. The process, often referred to as heterocyclic ring annulation, involves the formation of a new ring fused to the existing pyrazine core.

In the reaction with formamidine acetate, for example, the amino group of the pyrazine likely attacks the electrophilic carbon of the formamidine. This is followed by an intramolecular nucleophilic attack of the newly formed amino group onto the carbon of the nitrile functionality. The subsequent loss of a small molecule, such as ammonia, leads to the aromatized pteridine ring system.

When using intermediates like 3-ethoxymethyleneamino-pyrazine-2-carbonitrile, the reaction with a nucleophile like ammonia or methylamine (B109427) initiates the sequence. rsc.org The nucleophile displaces the ethoxy group, forming a new C-N bond. This is followed by an intramolecular cyclization where the terminal nitrogen attacks the nitrile carbon. Tautomerization and aromatization then yield the final pteridine product. This step-wise process allows for controlled synthesis of specifically substituted pteridine derivatives.

Aminolysis and Hydrolysis Reactions of the Nitrile Functionality

The nitrile group in this compound is susceptible to nucleophilic attack, leading to important transformations like hydrolysis and aminolysis. These reactions convert the nitrile into other functional groups, such as amides and amidines, which are themselves valuable synthetic intermediates.

Hydrolysis of a nitrile to a primary amide is a fundamental transformation. orgsyn.org While specific studies on the direct hydrolysis of this compound are not prevalent, the hydration of the related pyrazine-2-carbonitrile to pyrazine-2-carboxamide is well-documented and can be achieved using catalysts like manganese dioxide. orgsyn.org This suggests that this compound can be converted to 3-(methylamino)pyrazine-2-carboxamide (B13122787) under appropriate hydrolytic conditions.

Furthermore, related pyrazine precursors demonstrate the reactivity of the nitrile group. For example, 3-aminopyrazine-2-carbonitrile reacts with hydrazine hydrate to yield 3-aminopyrazine-2-carboxamidrazone, showcasing the nitrile's susceptibility to nitrogen nucleophiles. rsc.org The synthesis of various N-alkyl-3-(alkylamino)pyrazine-2-carboxamides also highlights the broader synthetic utility of manipulating functionalities at this position, although these specific examples were generated via aminodehalogenation rather than direct nitrile aminolysis. nih.gov

Oxidation Chemistry of the Pyrazine Core and its Substituents

The pyrazine ring is an electron-deficient heterocycle, which generally makes it resistant to electrophilic attack and oxidative degradation compared to electron-rich aromatic systems. nih.gov However, the substituents on the ring can influence its reactivity and may themselves be susceptible to oxidation.

The oxidation of pyrazine derivatives often requires strong oxidizing agents or specific catalytic systems. For example, the oxidation of substituted quinoxalines (benzopyrazines) to pyrazine-dicarboxylic acids can be achieved with potassium permanganate, though the stability of the quinoxaline is highly dependent on the substituents present. researchgate.net The synthesis of pyrazine alkaloids can also involve a final air oxidation step to aromatize a dihydropyrazine intermediate, indicating that the pyrazine core can be formed under oxidative conditions. mdpi.com

The methylamino group attached to the pyrazine core is a potential site for oxidation. Depending on the reaction conditions, it could be oxidized to a nitroso or nitro group, or potentially be involved in oxidative coupling reactions. However, the electron-withdrawing nature of the pyrazine ring and the adjacent nitrile group may decrease the electron density on the amino nitrogen, potentially making it less susceptible to oxidation than an amino group on an electron-rich ring.

Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation (e.g., Palladium-catalyzed couplings)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to pyrazine and other nitrogen-containing heterocycles. acs.orgnih.govtandfonline.com These methods allow for the introduction of a wide variety of substituents onto the heterocyclic core, which is essential for creating diverse molecular libraries for applications such as drug discovery.

While specific examples utilizing this compound as a substrate are limited, the general reactivity of halogenated pyrazines in Suzuki-Miyaura, Stille, and Sonogashira couplings is well-established. researchgate.netacs.org For these reactions to be applied to this compound, a halogen would first need to be introduced onto the pyrazine ring, typically at the 5- or 6-position. Subsequent palladium-catalyzed coupling with boronic acids (Suzuki), organostannanes (Stille), or terminal alkynes (Sonogashira) could then be used to form new C-C bonds.

Furthermore, palladium-catalyzed C-H functionalization is an emerging strategy that avoids the need for pre-functionalization with a halogen. acs.orgnih.gov This approach could potentially allow for the direct coupling of aryl, vinyl, or other groups at the C-5 or C-6 positions of this compound. Palladium-catalyzed Buchwald-Hartwig amination is another key reaction that could be used to form C-N bonds, further functionalizing a halogenated version of the pyrazine core. nih.gov

Coupling ReactionCatalyst/ReagentsBond FormedGeneral Applicability
Suzuki-MiyauraPd catalyst, Base, Boronic acidC-CWidely used for aryl-aryl coupling acs.orgnih.govresearchgate.netacs.org
StillePd catalyst, OrganostannaneC-CEffective but stannane reagents are toxic researchgate.net
SonogashiraPd/Cu catalyst, Base, AlkyneC-C (sp)Forms bonds with terminal alkynes researchgate.net
Buchwald-HartwigPd catalyst, Base, AmineC-NForms bonds with primary or secondary amines nih.gov

Isomerization and Rearrangement Processes (e.g., Dimroth Rearrangement)

Isomerization and rearrangement reactions can lead to significant structural changes in heterocyclic systems. The Dimroth rearrangement is a well-known process in nitrogen-containing heterocycles where an endocyclic and an exocyclic nitrogen atom exchange places. wikipedia.org

This type of rearrangement has been observed in derivatives prepared from pyrazine-2-carbonitrile precursors. For example, when 3-ethoxymethyleneamino-pyrazine-2-carbonitrile is reacted with methylamine, it initially forms 3,4-dihydro-4-imino-3-methylpteridine. rsc.org This imine can then readily isomerize to the more stable 4-methylaminopteridine via a Dimroth rearrangement. rsc.org

The accepted mechanism for the Dimroth rearrangement typically involves protonation, followed by a hydrolytic ring-opening of the heterocyclic ring to form an open-chain intermediate. researchgate.netnih.gov Rotation around a C-N single bond then occurs, followed by ring-closure to form the rearranged, thermodynamically more stable isomer. researchgate.netnih.gov

In addition to this rearrangement, this compound can exhibit tautomerism. The hydrogen atom from the methylamino group could potentially migrate to one of the ring nitrogen atoms, resulting in an imino-amino tautomeric equilibrium. smolecule.com In most environments, the amino form is expected to predominate due to the stability conferred by the aromaticity of the pyrazine ring. smolecule.com

Comprehensive Mechanistic Investigations of Pyrazine-Based Transformations

The chemical reactivity of this compound is dictated by the interplay of its three core components: the electron-deficient pyrazine ring, the nucleophilic methylamino group, and the electrophilic carbon of the nitrile group. Mechanistic investigations into the transformations of this and structurally related pyrazine compounds focus primarily on the reactions of the nitrile functional group, as it is a key site for synthetic modification.

One of the most significant transformations for pyrazine-2-carbonitrile derivatives is the hydrolysis of the nitrile group. This process can be catalyzed by either acid or base and typically proceeds via an amide intermediate, which may or may not be isolated. libretexts.org Under more vigorous conditions, the hydrolysis continues to yield the corresponding carboxylic acid. youtube.com

General Mechanism of Nitrile Hydrolysis

The hydrolysis of a nitrile is a two-stage process, first to an amide and then to a carboxylic acid. The mechanism varies depending on whether it is performed under acidic or basic conditions. libretexts.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water. libretexts.orgyoutube.com The subsequent steps involve proton transfers and tautomerization to form the amide intermediate. Further hydrolysis of the amide, which also proceeds via a well-established acid-catalyzed mechanism, ultimately yields the carboxylic acid and an ammonium ion. libretexts.orgyoutube.com

Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide ion (a strong nucleophile) directly attacks the electrophilic nitrile carbon. chemistrysteps.com This addition forms a negatively charged intermediate that is then protonated by water to yield an imidic acid, which rapidly tautomerizes to the more stable amide. chemistrysteps.com If the reaction is allowed to proceed, the hydroxide will then hydrolyze the amide to a carboxylate salt. libretexts.org An acidic workup is required to protonate the carboxylate and isolate the final carboxylic acid product. youtube.com

The table below outlines the key stages in the generalized hydrolysis of a pyrazine-2-carbonitrile.

StageAcid-Catalyzed ConditionsBase-Catalyzed Conditions
Activation Protonation of the nitrile nitrogen to increase carbon electrophilicity.Direct nucleophilic attack by hydroxide ion on the nitrile carbon.
Nucleophilic Attack Water attacks the activated nitrile carbon.Hydroxide ion attacks the nitrile carbon.
Intermediate 1 Formation of a protonated imidic acid.Formation of a hydroxy imine anion.
Intermediate 2 Tautomerization leads to a protonated amide.Protonation and tautomerization lead to an amide.
Final Product (Partial Hydrolysis) AmideAmide
Final Product (Complete Hydrolysis) Carboxylic Acid and Ammonium SaltCarboxylate Salt (requires acid workup for carboxylic acid)

Mechanistic Insights from Related Pyrazine Derivatives

While specific, in-depth mechanistic studies detailing kinetic and thermodynamic parameters for the transformation of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from related compounds. For instance, research on the reactivity of pyrazine-2,3-dicarbonitrile (B77751) has shown that the pyrazine ring enhances the reactivity of the nitrile groups. nih.gov A computational study highlighted that the unique electronic properties of the pyrazine ring contribute to a nucleophilic strengthening mechanism, making the nitrile carbons more susceptible to attack compared to analogous benzene-based nitriles like phthalonitrile. nih.gov

Furthermore, synthetic procedures for related molecules provide practical evidence of these transformation mechanisms. A key example is the controlled partial hydrolysis of 3-chloropyrazine-2-carbonitrile (B110518) to 3-chloropyrazine-2-carboxamide (B1267238). This transformation is achieved using hydrogen peroxide in an aqueous solution where the pH is carefully controlled. mdpi.com This method avoids the harsh conditions of strong acid or base, allowing for the isolation of the amide intermediate in high yield (approximately 80%). mdpi.com This procedure underscores the feasibility of selectively targeting the nitrile group on the pyrazine ring for transformation.

The general steps for this type of controlled hydrolysis are summarized below.

StepReagentsConditionsKey Transformation
1 3-chloropyrazine-2-carbonitrile, H₂O₂, H₂OpH adjusted to 9 with NaOHPortionwise addition of the nitrile to the heated (50 °C) solution.
2 Reaction MixtureStirring and heating for a set period.Nucleophilic attack of hydroperoxide anion followed by rearrangement to the amide.
3 Crude ProductRecrystallization from ethanolIsolation and purification of 3-chloropyrazine-2-carboxamide.

These investigations into related pyrazine systems confirm that the nitrile group on the pyrazine core is a versatile functional handle. Its reactivity can be modulated through careful selection of reagents and conditions to yield either the amide or the carboxylic acid, providing crucial intermediates for further synthetic elaboration.

Applications of 3 Methylamino Pyrazine 2 Carbonitrile in Chemical Science

Role as a Versatile Chemical Building Block for Complex Organic Synthesis

3-(Methylamino)pyrazine-2-carbonitrile is recognized as a valuable chemical building block in the field of organic synthesis. bldpharm.com The pyrazine (B50134) heterocycle is a core component of numerous biologically active compounds and is a focal point in synthetic and medicinal chemistry. mdpi.com The structure of this compound is endowed with several functional groups—the nitrile, the secondary amine, and the aromatic pyrazine ring itself—that can undergo a variety of chemical transformations.

The presence of these distinct reactive centers allows chemists to selectively modify the molecule at different positions, building molecular complexity in a controlled manner. For instance, the nitrile group can be hydrolyzed or reduced, the amino group can be acylated or used in condensation reactions, and the pyrazine ring can participate in various coupling reactions. This versatility makes it an important starting material for creating diverse and complex molecular architectures, particularly within medicinal chemistry programs aimed at discovering new therapeutic agents. mdpi.com The strategic placement of the functional groups makes it a sought-after intermediate for synthesizing targeted molecular scaffolds.

Utilization in Materials Science Applications (e.g., as Precursors for Fluorophores in Luminescent Solar Concentrators)

In materials science, derivatives of pyrazine-carbonitrile are explored for their unique photophysical properties. The combination of an electron-deficient pyrazine ring and an electron-withdrawing cyano group can form the basis of a "push-pull" fluorophore, which is a molecule designed to have specific light-absorbing and emitting properties. nih.gov While the imidazole (B134444) unit itself has been less studied for fluorescence due to its weak electron-accepting ability, its incorporation into larger conjugated systems with acceptor groups like cyano-substituted pyrazines has proven effective. nih.gov

These fluorophores are of particular interest as components in Luminescent Solar Concentrators (LSCs). LSCs are devices that capture sunlight over a large area, convert it to luminescence, and guide the emitted light to small, high-efficiency photovoltaic cells at the edges. rsc.orgresearchgate.net The development of efficient and stable organic fluorophores is a key challenge in LSC technology. rsc.org Pyrazine-based structures are investigated for these applications because their optical properties can be tuned through synthetic modification. For example, derivatives of 2-phenylimidazo[1,2-a]pyrazine (B170382) containing a cyano group have been reported as acceptor units in fluorescent materials. nih.gov The performance of such systems highlights the potential of pyrazine-carbonitrile scaffolds as precursors for advanced optical materials.

FeatureDescriptionRelevance to LSCs
Core Structure Pyrazine-carbonitrile derivatives and related heterocyclic systems.Forms the backbone of the luminophore, influencing stability and electronic properties.
Photophysical Property Tunable absorption and emission spectra, often with large Stokes shifts.Allows for efficient absorption of the solar spectrum and minimizes reabsorption losses of the emitted light. rsc.org
Application Incorporation into transparent polymer matrices (e.g., PMMA) to create LSC panels.Enables the fabrication of large-area devices for solar energy harvesting, suitable for building integration. rsc.orgresearchgate.net
Performance Metric Optical efficiency (η_opt), which measures how effectively incident photons are guided to the edge.High optical efficiency is crucial for the overall energy conversion performance of the LSC device. researchgate.net

Contribution to the Development of Chemical Libraries for High-Throughput Screening

The discovery of new drugs and chemical probes often relies on High-Throughput Screening (HTS), a process that involves testing vast numbers of compounds for activity against a specific biological target. nih.gov The success of HTS is heavily dependent on the quality and diversity of the compound collections, or "chemical libraries," being screened. nih.govnih.gov

This compound serves as an ideal starting point for generating such libraries. As a versatile building block, it can be systematically reacted with a wide range of other chemical reagents to produce a large family of related but structurally distinct molecules. bldpharm.com This process, known as diversity-oriented synthesis, is fundamental to populating chemical libraries. The resulting collections of pyrazine derivatives can then be screened to identify "hits"—compounds that show promising activity and can serve as starting points for further development. The use of foundational scaffolds like this compound is a standard strategy for creating the large and diverse libraries necessary for modern chemical biology and drug discovery. nih.govstanford.edu

Library TypeDescriptionPurpose in HTS
Diversity-Oriented Libraries Collections of structurally diverse small molecules, often based on a common scaffold.To explore a wide range of chemical space and identify novel biological activities. stanford.edu
Target-Focused Libraries Compounds designed and synthesized to interact with a specific family of biological targets (e.g., kinases).To increase the probability of finding active compounds for a well-validated target class.
Fragment Libraries Collections of low molecular weight compounds ("fragments").To identify small binding fragments that can be grown or combined into more potent lead compounds.

Strategic Intermediate in the Design and Synthesis of Related Heterocyclic Scaffolds

One of the most significant roles of this compound in chemical science is its use as a strategic intermediate for the synthesis of other important heterocyclic systems, notably pyrazine-2-carboxamide and imidazo[1,2-a]pyrazine (B1224502) derivatives.

Pyrazine-2-carboxamide derivatives: The nitrile functional group (-C≡N) in this compound can be readily converted to a primary carboxamide group (-CONH₂) through chemical hydrolysis. This transformation provides direct access to the 3-(methylamino)pyrazine-2-carboxamide (B13122787) scaffold. This class of compounds is of significant interest in medicinal chemistry. For example, various N-substituted 3-aminopyrazine-2-carboxamides have been synthesized and evaluated for their antimicrobial activities. nih.gov Furthermore, derivatives of 3-amino-pyrazine-2-carboxamide have been designed as novel inhibitors of Fibroblast Growth Factor Receptors (FGFR), which are promising targets for cancer therapy. nih.gov

Imidazo[1,2-a]pyrazine derivatives: The imidazo[1,2-a]pyrazine core is a "privileged scaffold" that is frequently found in biologically active molecules. The synthesis of this fused heterocyclic system can be efficiently achieved starting from aminopyrazine precursors. The 3-methylamino group on the pyrazine ring is perfectly positioned to act as a nucleophile in a condensation reaction, typically with an α-haloketone. This reaction constructs the second, five-membered imidazole ring, yielding the complete imidazo[1,2-a]pyrazine framework. nih.govnih.gov This synthetic strategy has been employed to develop novel inhibitors of bacterial secretion systems and selective modulators for receptors in the central nervous system, demonstrating the utility of aminopyrazine intermediates in accessing complex and valuable molecular architectures. nih.govnih.gov

Starting MaterialKey TransformationResulting ScaffoldApplication of Scaffold
This compoundNitrile HydrolysisPyrazine-2-carboxamideAntimicrobial agents, FGFR inhibitors nih.govnih.gov
This compoundCondensation with α-haloketoneImidazo[1,2-a]pyrazineBacterial ATPase inhibitors, CNS modulators nih.govnih.gov

Future Directions in Chemical Research on 3 Methylamino Pyrazine 2 Carbonitrile

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of pyrazine (B50134) compounds has been a focus of many research efforts. researchgate.net However, the future of chemical manufacturing hinges on the development of methodologies that are not only efficient but also environmentally benign and economically viable. For 3-(Methylamino)pyrazine-2-carbonitrile, current synthetic routes often rely on traditional methods that may involve harsh conditions or generate significant waste. Future research will likely focus on greener alternatives.

Key areas for development include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for various pyrazine conjugates. nih.gov Applying microwave-assisted heating to the synthesis of this compound could lead to more rapid and efficient production.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature and pressure, enhancing safety and scalability. Developing a flow-based synthesis would represent a significant advancement for the industrial production of this compound.

Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis can offer high selectivity and reduce the need for protecting groups, all under mild, aqueous conditions.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. mdpi.com Designing an MCR strategy for this compound could dramatically improve atom and step economy. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Pyrazine Derivatives

Methodology Traditional Batch Synthesis Advanced Sustainable Synthesis
Principle Step-wise reactions in a single vessel. Techniques like flow chemistry, microwave-assistance, or biocatalysis.
Efficiency Often lower yields, longer reaction times. Higher yields, significantly reduced reaction times. nih.gov
Sustainability Higher energy consumption, potential for hazardous solvents and byproducts. Lower energy footprint, use of greener solvents, improved atom economy. researchgate.net

| Scalability | Can be challenging and present safety risks. | More readily and safely scalable. |

Exploration of Novel Spectroscopic Probes for Real-time Reaction Monitoring

A significant challenge in optimizing chemical syntheses is the lack of real-time analytical data. Future research is expected to develop novel spectroscopic probes to monitor the formation of this compound as it happens. This would allow for precise control over reaction conditions to maximize yield and minimize impurities.

Potential avenues for exploration include:

In-situ NMR Spectroscopy: While traditional NMR is used for final product characterization, in-situ NMR can track the concentration of reactants, intermediates, and products throughout the reaction. Recent advances in hyperpolarized NMR have shown high selectivity for detecting pyrazines in complex mixtures, suggesting a potential application for reaction monitoring. acs.org

Process Analytical Technology (PAT): Integrating techniques like Raman and near-infrared (NIR) spectroscopy directly into the reaction vessel can provide continuous data on the reaction's progress.

Fluorescent Probes: Designing a fluorescent molecular sensor that selectively binds to this compound or its precursors could offer a highly sensitive method for tracking reaction kinetics. The development of novel fluorescent dyes based on heterocyclic scaffolds like pyrazoline demonstrates the feasibility of this approach. nih.gov

Table 2: Potential Spectroscopic Probes for Reaction Monitoring

Spectroscopic Technique Application in Synthesis Monitoring Potential Advantage
In-situ NMR Quantitative tracking of molecular species over time. Provides detailed structural information on intermediates. acs.org
Raman Spectroscopy Vibrational analysis of functional groups to monitor conversion. Non-invasive and compatible with various reaction conditions.

| Fluorescence Spectroscopy | Detection of specific molecules using tailored fluorescent probes. | High sensitivity for detecting trace amounts. nih.gov |

Deeper Mechanistic Understanding of Complex Pyrazine Reactivity Pathways

The formation of pyrazines can occur through complex reaction networks, such as the Maillard reaction between amino acids and sugars, or via the condensation of α-dicarbonyl and amino compounds. researchgate.netnih.gov A thorough mechanistic understanding of the specific pathways leading to this compound is crucial for optimizing its synthesis.

Future research should aim to:

Identify Key Intermediates: Isolate and characterize transient intermediates in the reaction pathway. This can be achieved through a combination of low-temperature reactions and advanced spectroscopic techniques.

Kinetic Studies: Perform detailed kinetic analyses to understand the rate-determining steps and the influence of catalysts, solvents, and temperature on the reaction outcome.

Computational Modeling: Use Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and predict the most favorable routes for formation. rsc.org Understanding the degradation pathways of precursors can also provide insight into improving yields. researchgate.net

For instance, research on the synthesis of related pyrazinamide (B1679903) derivatives from 3-chloropyrazine-2-carbonitrile (B110518) provides a foundation for investigating the nucleophilic substitution mechanisms that could be at play in forming the methylamino group. mdpi.com

Computational Design and Prediction of Novel Pyrazine-Based Molecular Architectures

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. nih.govmdpi.com Leveraging these tools, future research can move beyond the known chemistry of this compound to design entirely new molecules with tailored properties.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): By building QSAR models, researchers can predict the biological activity or physical properties of new derivatives based on their structure, guiding synthetic efforts toward the most promising candidates. mdpi.com

Molecular Docking: This technique can predict how novel molecules derived from the this compound scaffold might bind to biological targets like enzymes or receptors, which is a crucial step in designing new therapeutic agents. nih.govmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the structural stability and conformational dynamics of new pyrazine-based molecules and their interactions with other molecules or materials over time. nih.gov

Table 3: Computational Methods for Designing Novel Pyrazine Architectures

Computational Method Objective Application Example
QSAR Predict activity based on chemical structure. Guiding the design of new pyrazine derivatives with enhanced properties. mdpi.com
Molecular Docking Simulate the binding of a molecule to a target protein. Identifying potential drug candidates for diseases like tuberculosis or cancer. nih.gov

| MD Simulations | Analyze the physical movements of atoms and molecules. | Assessing the stability of a molecule-protein complex. nih.gov |

Expansion of Chemical Applications into Emerging Fields beyond Current Scope

While this compound is primarily used as a synthetic intermediate, its inherent chemical structure suggests potential for direct application in emerging high-technology fields. Future research should explore these untapped possibilities.

Potential emerging applications include:

Organic Electronics: Pyrazine derivatives are being investigated for their favorable charge transfer properties in organic light-emitting diodes (OLEDs) and solar cells. rsc.org The specific electronic properties of this compound could be harnessed for these optoelectronic applications.

Corrosion Inhibition: Pyrazine and its derivatives have been reported as effective corrosion inhibitors for metals and alloys. nih.gov Research could evaluate the efficacy of this compound in protecting industrial materials.

Advanced Functional Materials: The pyrazine ring can act as a ligand to coordinate with metal ions, forming metal-organic frameworks (MOFs) or other coordination polymers with unique catalytic or sensory properties. researchgate.net

Bioactive Scaffolds: The pyrazole (B372694) scaffold, a related N-heterocycle, is considered a "privileged structure" in medicinal chemistry for developing protein kinase inhibitors. nih.gov Similarly, the pyrazine core of this compound could serve as a foundational scaffold for developing new classes of bioactive compounds.

Table 4: Potential Emerging Applications for the this compound Scaffold

Emerging Field Potential Role of the Scaffold Rationale
Optoelectronics Component in π-conjugated materials. Pyrazine rings possess favorable charge transfer properties for electronic devices. rsc.org
Materials Science Corrosion inhibitor for industrial metals. Nitrogen-containing heterocyclic compounds can form protective layers on metal surfaces. nih.gov
Coordination Chemistry Ligand for creating Metal-Organic Frameworks (MOFs). The nitrogen atoms in the pyrazine ring can coordinate with metal centers. researchgate.net

| Medicinal Chemistry | Core structure for novel therapeutic agents. | Heterocyclic scaffolds are central to many existing and developmental drugs. nih.govmdpi.com |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Methylamino)pyrazine-2-carbonitrile, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling methyl 3-aminopyrazine-2-carboxylate with hydrazonic acid derivatives under reflux conditions. Key parameters include:

  • Solvent selection : Use acetic anhydride/acetic acid mixtures to enhance solubility and reaction efficiency .
  • Catalysts : Sodium acetate accelerates condensation reactions and improves regioselectivity .
  • Temperature control : Reflux at 80–100°C for 2–12 hours optimizes intermediate formation .
    • Optimization : Adjust stoichiometric ratios of starting materials (e.g., 1:1 molar ratio of aldehyde to thiouracil derivatives) and employ recrystallization (DMF/water) for purity >97% .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:

  • IR spectroscopy : Identifies functional groups (e.g., CN stretch at ~2,219 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms regiochemistry and hydrogen bonding patterns (e.g., NH signals at δ 9.59 ppm in DMSO-d₆) .
  • Mass spectrometry : Validates molecular weight (e.g., M⁺ peaks at m/z 386–403) .
  • Elemental analysis : Ensures stoichiometric purity (C, H, N content within ±0.3% of theoretical values) .

Q. What biological targets have been identified for this compound derivatives, and what experimental models are used to assess their activity?

  • Methodological Answer :

  • CHK1 inhibition : Derivatives like CCT244747 show nanomolar potency (IC₅₀ <10 nM) in kinase assays using recombinant CHK1 and ATP-competitive binding studies .
  • Potassium channel modulation : SCA40 (a structural analog) targets imidazopyrazine carbonitriles, tested via patch-clamp electrophysiology in HEK293 cells .
  • In vitro models : Cell-based assays (e.g., DNA damage response in HCT116 colon cancer cells) validate target engagement .

Advanced Research Questions

Q. How can researchers address contradictory data regarding the selectivity of this compound derivatives towards CHK1 versus other kinases?

  • Methodological Answer :

  • Selectivity profiling : Use kinase panel screens (≥100 kinases) to identify off-target effects. For example, CCT244747 exhibits >100-fold selectivity over CHK2 and CDK2 .
  • Structural modeling : Docking studies (e.g., using Schrödinger Suite) compare binding poses in CHK1 vs. non-target kinases to rationalize selectivity .
  • Mutagenesis assays : Introduce point mutations (e.g., CHK1 Cys87Ala) to confirm critical binding interactions .

Q. What methodological approaches are recommended to resolve solubility challenges during in vitro assays involving this compound analogs?

  • Methodological Answer :

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility without cytotoxicity .
  • Prodrug strategies : Synthesize phosphate esters (e.g., morpholinylmethyl derivatives) to improve bioavailability .
  • Nanoformulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) for sustained release in tumor xenograft models .

Q. What strategies are employed to validate target engagement in cellular models for this compound-based CHK1 inhibitors?

  • Methodological Answer :

  • Biomarker analysis : Monitor phosphorylation of downstream targets (e.g., CDC25C Ser216) via Western blotting in gemcitabine-treated MiaPaCa2 cells .
  • Chemical rescue experiments : Co-administer CHK1 siRNA to confirm on-mechanism activity .
  • Pharmacodynamic studies : Measure γH2AX foci formation (DNA damage marker) in tumor biopsies post-treatment .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in biological activity between structural analogs of this compound?

  • Methodological Answer :

  • SAR studies : Compare substituent effects (e.g., methylamino vs. bromo groups) using analogs from structurally similar scaffolds (Table 1, ).
  • Free-energy perturbation (FEP) : Quantify binding affinity differences via molecular dynamics simulations (e.g., Desmond/Maestro) .
  • Crystallography : Resolve X-ray structures of ligand-protein complexes (e.g., CHK1 catalytic domain) to identify critical hydrogen bonds (e.g., pyrazine-NH with Glu91) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.